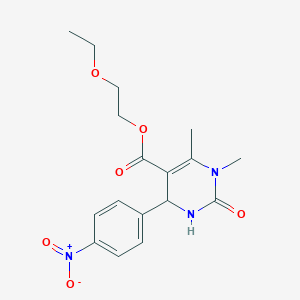![molecular formula C40H28N2O4 B4893480 N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]di(1-naphthamide)](/img/structure/B4893480.png)
N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]di(1-naphthamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]di(1-naphthamide) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as bisnaphthalimide or BNI and is primarily used as a fluorescent probe for DNA and RNA detection. In
Mécanisme D'action
The mechanism of action of BNI involves the binding of the compound to the minor groove of double-stranded DNA and RNA. The compound forms a stable complex with the nucleic acid, resulting in a significant increase in fluorescence intensity. The binding of BNI to DNA and RNA is highly selective, and the compound has been found to discriminate between different nucleic acid sequences.
Biochemical and Physiological Effects:
BNI has been found to have minimal biochemical and physiological effects on living organisms. The compound is non-toxic and has been used in various biological assays without any adverse effects. However, further studies are needed to determine the long-term effects of BNI exposure on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
BNI has several advantages for lab experiments. The compound is highly selective and sensitive, making it an ideal tool for the detection and quantification of nucleic acids. BNI is also easy to use and can be incorporated into various biological assays. However, the limitations of BNI include its high cost and the need for specialized equipment for fluorescence detection.
Orientations Futures
For research include the development of new BNI derivatives with improved properties, the use of BNI in the detection of specific nucleic acid sequences, and the incorporation of BNI into novel biosensors for the detection of nucleic acids in complex biological samples.
Conclusion:
In conclusion, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]di(1-naphthamide) is a valuable tool for scientific research, primarily in the field of molecular biology. The compound has several advantages, including its high sensitivity and selectivity, making it an ideal tool for the detection and quantification of nucleic acids. The future directions for research on BNI are vast, and the development of new BNI derivatives and the incorporation of BNI into novel biosensors are promising areas for future research.
Méthodes De Synthèse
The synthesis of N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]di(1-naphthamide) involves the reaction of 1,4-phenylenediamine with 1,4-benzoquinone in the presence of a catalyst. The reaction yields the BNI compound, which can be further purified using column chromatography.
Applications De Recherche Scientifique
BNI has found significant applications in scientific research, primarily in the field of molecular biology. The compound is used as a fluorescent probe for the detection of DNA and RNA. BNI has been found to selectively bind to double-stranded DNA and RNA, resulting in a significant increase in fluorescence intensity. This property of BNI has made it a valuable tool for the detection and quantification of nucleic acids in various biological samples.
Propriétés
IUPAC Name |
N-[4-[4-[4-(naphthalene-1-carbonylamino)phenoxy]phenoxy]phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H28N2O4/c43-39(37-13-5-9-27-7-1-3-11-35(27)37)41-29-15-19-31(20-16-29)45-33-23-25-34(26-24-33)46-32-21-17-30(18-22-32)42-40(44)38-14-6-10-28-8-2-4-12-36(28)38/h1-26H,(H,41,43)(H,42,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDNRKAUHSZKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)OC5=CC=C(C=C5)NC(=O)C6=CC=CC7=CC=CC=C76 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-[benzene-1,4-diylbis(oxybenzene-4,1-diyl)]dinaphthalene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(hydroxymethyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl]benzoic acid](/img/structure/B4893398.png)
![2-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B4893402.png)
![5-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-2-methoxyphenol](/img/structure/B4893409.png)
![N-[(allylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4893410.png)

![4-[4,5-bis(3,4-dihydro-1(2H)-quinolinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4893428.png)

![3-{1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B4893461.png)
![4-[4-(3-bromophenoxy)-2-butyn-1-yl]morpholine](/img/structure/B4893462.png)
![(2R)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-hydroxy-2-phenylacetamide](/img/structure/B4893487.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4893499.png)
![4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4893501.png)

